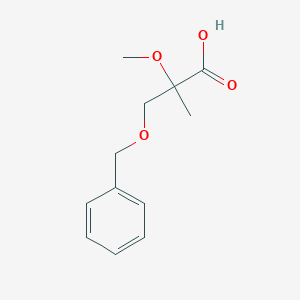

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid

Description

Properties

IUPAC Name |

2-methoxy-2-methyl-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(15-2,11(13)14)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMQGJZFTVIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)(C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid can be achieved through several synthetic routes. One common method involves the etherification of 2-methyl-3-methoxybenzoic acid. The reaction typically requires a catalyst, such as cobalt manganese bromine composite catalyst, and is carried out at elevated temperatures (100-210°C) and pressures (0.1-3 MPa) with oxygen as the oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and safety data for 2-methoxy-2-methyl-3-phenylmethoxypropanoic acid and its analogs:

*Hypothetical compound; †Calculated molecular weight. ‡Inferred from analogs in .

Key Findings:

Structural Variations: Substituent Position: Compounds like 2-(2-methoxyphenyl)-2-methylpropanoic acid and 2-(3-methoxyphenyl)-2-methylpropanoic acid differ in the methoxy group’s position on the phenyl ring. This positional isomerism affects electronic properties (e.g., electron-donating effects) and melting points.

Physical Properties :

- The target compound’s higher molecular weight (266.29 g/mol vs. 194.23 g/mol for simpler analogs) suggests reduced solubility in polar solvents compared to less-substituted derivatives .

- The benzyloxy group may lower the melting point relative to phenyl-substituted analogs due to increased flexibility.

Safety and Handling: Most analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) are stable under normal conditions but require standard personal protective equipment (PPE) . Amino-substituted analogs (e.g., β-amino-2-(phenylmethoxy)-benzenepropanoic acid) pose additional risks, necessitating respiratory protection .

Synthetic Relevance :

- Compounds with benzyloxy groups (e.g., the target compound) are often used as protected intermediates in multistep syntheses, whereas methoxy-substituted variants are common in drug precursors .

Research Implications

- Computational Studies : Density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , could predict the target compound’s electronic structure and reactivity, aiding in synthetic optimization.

- Toxicity Data Gap: Acute toxicity data for many analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) remain unreported , highlighting the need for further toxicological studies.

Biological Activity

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid (CAS No. 2023893-57-2) is an organic compound characterized by its unique structure, which includes methoxy, methyl, and phenylmethoxy groups attached to a propanoic acid backbone. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

Molecular Structure

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Etherification : Involves the reaction of 2-methyl-3-methoxybenzoic acid with appropriate reagents under controlled conditions.

- Catalysts : Commonly used catalysts include cobalt manganese bromine composite, typically under high temperature (100-210°C) and pressure (0.1-3 MPa) with oxygen as the oxidizing agent.

Reaction Pathways

The compound undergoes various chemical reactions:

- Oxidation : Produces corresponding carboxylic acids or ketones.

- Reduction : Converts the compound into alcohols or alkanes.

- Substitution : Methoxy and phenylmethoxy groups can be replaced with other functional groups under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving modulation of specific molecular targets.

The biological activity of this compound is believed to involve interaction with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets remain an area for further research.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability, highlighting its potential as a therapeutic agent in treating tuberculosis.

Anticancer Research

In another study, the compound was tested against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting that it could serve as a lead compound for developing new anticancer therapies.

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Mycobacterium tuberculosis | Significant reduction in bacterial viability |

| Anticancer Activity | Breast cancer cell lines | Dose-dependent inhibition of cell proliferation |

Q & A

Q. What are the recommended synthesis strategies for 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound likely involves ester hydrolysis of its ethyl ester derivative (e.g., Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate), a process requiring acid or base catalysis under controlled conditions. Key steps include:

- Hydrolysis : Use aqueous NaOH or HCl in polar solvents (e.g., ethanol/water mixtures) at 60–80°C for 6–12 hours.

- Substitution reactions : Methoxy and phenylmethoxy groups may be introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF or THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Q. Optimization considerations :

- Temperature : Higher temperatures accelerate hydrolysis but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

- Monitoring : Use TLC or HPLC to track reaction progress (retention factor ~0.3 in ethyl acetate/hexane 1:1) .

Q. How should researchers handle potential health risks associated with this compound during laboratory experiments?

While specific toxicity data are limited, adopt these protocols based on structurally similar compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Engineering controls : Fume hoods for volatile steps (e.g., solvent evaporation).

- Decontamination : Immediate skin washing with soap/water; eye irrigation stations.

- Waste disposal : Neutralize acidic waste before disposal per local regulations.

Note : Assume potential carcinogenicity due to aromatic and methoxy motifs. Limit airborne exposure via HEPA filters .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the synthesis or functionalization of this compound?

Advanced methods from initiatives like ICReDD integrate:

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for ester hydrolysis) using DFT (B3LYP/6-31G* basis set).

- Machine learning : Train models on existing reaction databases to optimize solvent/catalyst combinations.

- Reaction path screening : Identify low-energy pathways for introducing phenylmethoxy groups, reducing trial-and-error experimentation.

Case study : Computational modeling of steric effects from the methyl group can guide solvent selection to minimize side reactions .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data (e.g., NMR, IR) for derivatives of this compound?

Address discrepancies using:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., methoxy vs. phenylmethoxy protons).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₈O₅) with <2 ppm error.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at the chiral center).

Example : Conflicting IR carbonyl stretches (1700–1750 cm⁻¹) may arise from varying hydrogen bonding; use deuteration studies to isolate effects .

Q. What methodologies are employed to investigate the bioactivity of this compound in pharmacological research?

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays (IC₅₀ determination).

- Molecular docking : Simulate binding interactions with target proteins (e.g., AutoDock Vina, PDB ID: 1CX2).

- ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME.

Critical step : Purify the compound to >95% purity (HPLC, C18 column, acetonitrile/water gradient) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.